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For Immediate Release

This technical whitepaper provides a comprehensive overview of the preclinical data for

BAY1238097, a novel and potent inhibitor of the Bromodomain and Extra-Terminal (BET)

family of proteins. The findings from in vitro and in vivo studies underscore the potential of

BAY1238097 as a therapeutic agent for various hematological malignancies, including

lymphoma, acute myeloid leukemia (AML), and multiple myeloma (MM).

Introduction
The epigenetic reader proteins of the BET family, particularly BRD4, play a critical role in

regulating the transcription of key oncogenes, most notably MYC.[1] Dysregulation of BET

protein function is a hallmark of many cancers, making them a compelling target for therapeutic

intervention. BAY1238097 is a small molecule inhibitor designed to selectively bind to the

acetyl-lysine recognition pockets of BET bromodomains, thereby disrupting their interaction

with chromatin and suppressing the expression of downstream oncogenic programs.

In Vitro Efficacy
BAY1238097 has demonstrated potent anti-proliferative activity across a broad range of

hematological malignancy cell lines.
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In a large panel of lymphoma-derived cell lines, BAY1238097 exhibited significant anti-

proliferative effects, with a median 50% inhibitory concentration (IC50) ranging between 70 and

208 nmol/l.[2]

Cell Line Cancer Type IC50 (nM)

MOLM-13 Acute Myeloid Leukemia < 100

MOLP-8 Multiple Myeloma < 100

Lymphoma Cell Line Panel Lymphoma Median: 70 - 208

Further specific IC50 values for individual cell lines are not publicly available in the reviewed

literature.

Mechanism of Action
At the molecular level, BAY1238097 effectively inhibits the interaction between BET proteins

and acetylated histones. In a TR-FRET assay using the first bromodomain of BRD4 (BRD4(1)),

BAY1238097 showed strong inhibitory activity with an IC50 of less than 100 nM.[3] Cellularly, it

blocks the interaction of BRD2, BRD3, and BRD4 with histone H4.[3] This leads to the

displacement of BRD4 from the regulatory regions of the MYC oncogene, resulting in a

significant reduction of c-Myc transcript and protein levels in both AML (MOLM-13) and MM

(MOLP-8) cell lines.[3]

In Vivo Efficacy
The anti-tumor activity of BAY1238097 has been validated in several preclinical xenograft

models of hematological malignancies.

Lymphoma Models
In two distinct diffuse large B-cell lymphoma (DLBCL) models, BAY1238097 demonstrated

strong single-agent efficacy.
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Cell Line Xenograft Mouse Model Treatment T/C (%)*

SU-DHL-8 (GCB-

DLBCL)
SCID 15 mg/kg, p.o., daily 15

OCI-LY-3 (ABC-

DLBCL)
SCID

45 mg/kg, p.o., twice

weekly
23

*T/C (Treatment/Control) value indicates the relative tumor growth inhibition.

Acute Myeloid Leukemia (AML) Models
BAY1238097 showed significant efficacy in various AML xenograft models, with the compound

being well-tolerated at the maximum tolerated dose (MTD).

Cell Line Xenograft T/C (%)*

THP-1 13 - 20

MOLM-13 13 - 20

KG-1 13 - 20

*T/C (Treatment/Control) value indicates the relative tumor growth inhibition.[3]

Multiple Myeloma (MM) Models
The anti-tumor activity of BAY1238097 was also confirmed in MM xenograft models.

Cell Line Xenograft Treatment T/C (%)*

MOLP-8 (IGH-cyclin D1

translocated)
10 mg/kg, 14 days 3

NCI-H929 (FGFR/MMSET

translocated)
12 mg/kg, 9 days 19

*T/C (Treatment/Control) value indicates the relative tumor growth inhibition.[3]
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Signaling Pathways and Combination Therapies
Gene expression profiling has revealed that BAY1238097 impacts several critical signaling

pathways in lymphoma cells, including the NFKB/TLR/JAK/STAT pathways, as well as genes

regulated by MYC and E2F1.[2]
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Caption: Mechanism of Action of BAY1238097.

Furthermore, preclinical studies have identified synergistic effects when BAY1238097 is

combined with other targeted agents. In vitro, it has shown synergism with EZH2, mTOR, and

BTK inhibitors in lymphoma models.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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